molecular formula C11H10O2S2 B8584250 Methyl 5'-methyl-2,2'-bithiophene-5-carboxylate

Methyl 5'-methyl-2,2'-bithiophene-5-carboxylate

Cat. No. B8584250
M. Wt: 238.3 g/mol
InChI Key: OCNVUROHVYBVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5'-methyl-2,2'-bithiophene-5-carboxylate is a useful research compound. Its molecular formula is C11H10O2S2 and its molecular weight is 238.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5'-methyl-2,2'-bithiophene-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5'-methyl-2,2'-bithiophene-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H10O2S2

Molecular Weight

238.3 g/mol

IUPAC Name

methyl 5-(5-methylthiophen-2-yl)thiophene-2-carboxylate

InChI

InChI=1S/C11H10O2S2/c1-7-3-4-8(14-7)9-5-6-10(15-9)11(12)13-2/h3-6H,1-2H3

InChI Key

OCNVUROHVYBVGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=CC=C(S2)C(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a flask are placed 2-bromothiophene-5-carboxylic acid (1.20 g, 5.81 mmol), 5-methylthiophene-2-boronic acid (0.99 g, 6.97 mmol), and Pd(PPh3)4 (0.20 g, 0.17 mmol). The flask is then vacuum purged and nitrogen filled (3×). THF (12 mL) is then added by syringe followed by vacuum purge and nitrogen fill (3×). A solution of Na2CO3 (2M, 5.8 mL, 11.6 mmol) is added followed by vacuum purge and nitrogen fill (3×). The reaction mixture is heated to reflux for 19 h then cooled to rt and diluted with water. The aqueous solution is extracted with ether (3×). The aqueous layer is then acidified and extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated to provide an inseparable 3:1 mixture of 2-bromothiophene-5-carboxylic acid and bithiophene product. To separate the compounds the methyl esters are formed: In a flask are placed the aforementioned mixture, MeOH (50 mL) and conc H2SO4 (5 drops) and heated to reflux for 24 h. The solution is concentrated and chromatographed over silica gel (2% acetone-heptane) to provide methyl 5′-methyl-2,2′-bithiophene-5-carboxylate as a solid (0.37 g, 26% 2 steps). 1H NMR (400 MHz, CDCl3) δ 7.69, 7.10, 7.07, 6.73, 3.91, 2.52.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Yield
26%

Synthesis routes and methods II

Procedure details

In a flask are placed 2-bromothiophene-5-carboxylic acid (1.20 g, 5.81 mmol), 5-methylthiophene-2-boronic acid (0.99 g, 6.97 mmol), and Pd(PPh3)4 (0.20 g, 0.17 mmol). The flask is then vacuum purged and nitrogen filled (3×). THF (12 ml) is then added by syringe followed by vacuum purge and nitrogen fill (3×). A solution of Na2CO3 (2M, 5.8 mL, 11.6 mmol) is added followed by vacuum purge and nitrogen fill (3×). The reaction mixture is heated to reflux for 19 h then cooled to rt and diluted with water. The aqueous solution is extracted with ether (3×). The aqueous layer is then acidified and extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated to provide an inseparable 3:1 mixture of 2-bromothiophene-5-carboxylic acid and bithiophene product. To separate the compounds the methyl esters are formed: In a flask are placed the aforementioned mixture, MeOH (50 mL) and conc H2SO4 (5 drops) and heated to reflux for 24 h. The solution is concentrated and chromatographed over silica gel (2% acetone-heptane) to provide the product as a solid (0.37 g, 26% 2 steps). 1H NMR (400 MHz, CDCl3) δ 7.69, 7.10, 7.07, 6.73, 3.91, 2.52.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.2 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
26%

Synthesis routes and methods III

Procedure details

In a flask are placed 2-bromothiophene-5-carboxylic acid (1.20 g, 5.81 mmol), 5-methylthiophene-2-boronic acid (0.99 g, 6.97 mmol), and Pd(PPh3)4 (0.20 g, 0.17 mmol). The flask is then vacuum purged and nitrogen filled (3×). THF (12 mL) is then added by syringe followed by vacuum purge and nitrogen fill (3×). A solution of Na2CO3 (2M, 5.8 mL, 11.6 mmol) is added followed by vacuum purge and nitrogen fill (3×). The reaction mixture is heated to reflux for 19h then cooled to rt and diluted with water. The aqueous solution is extracted with ether (3×). The aqueous layer is then acidified and extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated to provide an inseparable 3:1 mixture of 2-bromothiophene-5-carboxylic acid and bithiophene product. To separate the compounds the methyl esters are formed: In a flask are placed the aforementioned mixture, MeOH (50 mL) and conc H2SO4 (5 drops) and heated to reflux for 24 h. The solution is concentrated and chromatographed over silica gel (2% acetone-heptane) to provide the product a s a solid (0.37 g, 26% 2 steps). 1H NMR (400 MHz, CDCl3) δ 7.69, 7.10, 7.07, 6.73, 3.91, 2.52.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
5.8 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2
Quantity
0.37 g
Type
reactant
Reaction Step Five
Quantity
0.2 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Quantity
50 mL
Type
solvent
Reaction Step Seven

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